Spectroscopic Profile of (4-Ethylphenyl)hydrazine: A Technical Guide for Researchers
Spectroscopic Profile of (4-Ethylphenyl)hydrazine: A Technical Guide for Researchers
Introduction
(4-Ethylphenyl)hydrazine is a substituted aromatic hydrazine that serves as a valuable building block in the synthesis of various heterocyclic compounds, particularly indoles via the Fischer indole synthesis. Its utility in medicinal chemistry and drug development necessitates a comprehensive understanding of its structural and electronic properties. This technical guide provides an in-depth analysis of the spectroscopic characteristics of (4-Ethylphenyl)hydrazine, focusing on Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, offering not just data, but the underlying scientific rationale for its interpretation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, and for deducing its structure by analyzing its fragmentation patterns. For (4-Ethylphenyl)hydrazine, electron ionization (EI) is a common method for generating ions.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A robust method for analyzing volatile compounds like (4-Ethylphenyl)hydrazine is Gas Chromatography coupled with Mass Spectrometry (GC-MS).
Methodology:
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Sample Preparation: A dilute solution of (4-Ethylphenyl)hydrazine is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
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Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure rapid vaporization.
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Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms column). The separation is based on the compound's boiling point and its interactions with the stationary phase.
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Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
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Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
For trace analysis of hydrazine compounds, derivatization with reagents like acetone can be employed to improve chromatographic properties and sensitivity[1][2].
Interpretation of the Mass Spectrum
The mass spectrum of (4-Ethylphenyl)hydrazine is characterized by a molecular ion peak and several fragment ions that provide structural information.
Table 1: Predicted Mass Spectrometry Data for (4-Ethylphenyl)hydrazine
| m/z | Ion Structure | Fragmentation Pathway |
| 136 | [C₈H₁₂N₂]⁺• | Molecular Ion (M⁺•) |
| 121 | [C₈H₉N₂]⁺ | Loss of a methyl radical (•CH₃) |
| 107 | [C₇H₉N]⁺• | Loss of an ethyl radical (•C₂H₅) followed by rearrangement |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of alkylbenzenes |
| 77 | [C₆H₅]⁺ | Phenyl cation |
The molecular ion peak at m/z 136 confirms the molecular weight of (4-Ethylphenyl)hydrazine. A prominent fragmentation pathway for alkylbenzenes is the benzylic cleavage, leading to the formation of a stable tropylium ion. In this case, cleavage of the C-C bond of the ethyl group results in the loss of a methyl radical (•CH₃) to give a fragment at m/z 121. Subsequent loss of ethene can lead to the formation of the tropylium ion at m/z 91. The presence of a peak at m/z 77 corresponds to the phenyl cation, arising from the cleavage of the C-N bond.
Caption: Predicted mass fragmentation pathway of (4-Ethylphenyl)hydrazine.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining the IR spectrum of liquid or solid samples.
Methodology:
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Instrument Preparation: The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
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Sample Application: A small amount of (4-Ethylphenyl)hydrazine (as a liquid or solid) is placed directly onto the ATR crystal.
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Data Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is usually collected over the range of 4000-400 cm⁻¹.
Interpretation of the IR Spectrum
The IR spectrum of (4-Ethylphenyl)hydrazine will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
Table 2: Predicted Infrared Absorption Bands for (4-Ethylphenyl)hydrazine
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Hydrazine (-NH-NH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2975-2850 | C-H stretch | Aliphatic C-H (ethyl group) |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1515 | N-H bend | Hydrazine (-NH-NH₂)[3][4] |
| ~820 | C-H out-of-plane bend | 1,4-disubstituted (para) benzene |
The N-H stretching vibrations of the hydrazine group are expected to appear as one or two bands in the region of 3400-3200 cm⁻¹[5]. The aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will be found in the 2975-2850 cm⁻¹ range[6]. The characteristic C=C stretching vibrations of the benzene ring will appear around 1600 and 1500 cm⁻¹[7][8]. A key diagnostic band for the para-substitution pattern is the strong C-H out-of-plane bending vibration, which is expected around 820 cm⁻¹[9]. The N-H bending vibration of the hydrazine group is anticipated around 1515 cm⁻¹[3][4].
Caption: Predicted ¹H and ¹³C NMR assignments for (4-Ethylphenyl)hydrazine.
Conclusion
The comprehensive spectroscopic characterization of (4-Ethylphenyl)hydrazine presented in this guide provides a foundational dataset for its identification and quality control in research and development settings. The interplay of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy offers a multi-faceted approach to confirming the structure and purity of this important synthetic intermediate. The predicted data and interpretations herein are based on established principles of spectroscopy and serve as a reliable reference for scientists working with this compound.
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